N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-5-3-2-4-12(13)14(21)18-16-20-19-15(22-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVDVASZHUMIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Finally, the oxadiazole amine is coupled with 2-(methylsulfanyl)benzoyl chloride in the presence of a base like sodium hydride to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous 1,3,4-oxadiazole derivatives, focusing on structural variations, biological activities, and pharmacological properties.
Structural and Functional Group Variations
Activity and Efficacy Insights
Antifungal Activity :
- The target compound’s 4-chlorophenyl and methylsulfanyl groups are structurally distinct from LMM5 and LMM11, which feature bulkier sulfamoyl substituents. LMM5 and LMM11 exhibit direct antifungal activity against C. albicans (MIC₅₀: 16–32 µg/mL) , whereas the target compound’s efficacy remains underexplored but is hypothesized to act via similar thioredoxin reductase pathways .
- OZE-III , despite lacking a benzamide moiety, shows biofilm inhibition against S. aureus (IC₅₀: 8 µg/mL), highlighting the role of the 4-chlorophenyl group in microbial targeting .
Antimicrobial Selectivity :
Cytotoxicity and Safety :
- LMM11 exhibits higher cytotoxicity (IC₅₀: 12 µg/mL in mammalian cells) compared to the target compound’s analogs, likely due to its cyclohexyl-ethyl sulfamoyl group .
- The target compound’s methylsulfanyl group may reduce toxicity relative to bulkier substituents, as seen in low-cytotoxicity derivatives like 6f and 6o .
Physicochemical Properties
Lipophilicity (LogP) :
- The target compound’s LogP is estimated at 3.2 (calculated via XLogP3), higher than OZE-III (LogP: 2.1) due to the methylsulfanyl group . This suggests better membrane penetration.
- LMM5 (LogP: 4.5) and LMM11 (LogP: 3.8) have elevated lipophilicity, correlating with their antifungal potency but also increased toxicity .
Hydrogen Bonding :
- The benzamide carbonyl in the target compound provides hydrogen-bond acceptor capacity (TPSA: 75 Ų), critical for target binding .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide, commonly referred to as compound 1, is a member of the oxadiazole family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of infectious diseases and cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₆H₁₃ClN₄OS
- Molecular Weight : 354.82 g/mol
- CAS Number : 89335-12-6
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Boiling Point | Not Available |
| LogP | 2.188 |
| PSA | 116.83 |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for compound 1 against selected bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis (H37Rv) | 7.80 |
| Staphylococcus aureus | 15.60 |
| Escherichia coli | 31.25 |
These results indicate that compound 1 possesses potent antibacterial activity, particularly against Mycobacterium tuberculosis, which is critical in the context of tuberculosis treatment.
Anticancer Activity
In addition to its antimicrobial properties, compound 1 has been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Antitumor Activity
In a study conducted by Chauhan et al., the compound was tested on human cancer cell lines, revealing an IC50 value of approximately 36 μg/mL in Vero cells. The selectivity index (SI) was calculated to be 4.61, indicating a favorable therapeutic window for further development .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within microbial and cancerous cells.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial disruption and reactive oxygen species (ROS) generation.
- Interference with DNA Replication : Oxadiazoles have been shown to intercalate into DNA strands, potentially disrupting replication processes.
Q & A
Q. Advanced Optimization :
- Base Selection : Triethylamine or pyridine can enhance coupling efficiency by neutralizing HCl, improving yields .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates and reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) during coupling minimize decomposition of reactive intermediates.
How can the structural conformation of this compound be validated using spectroscopic and crystallographic methods?
Q. Basic Techniques :
Q. Advanced Analysis :
- X-ray Crystallography : Bond angles and lengths (e.g., C–S bond at 1.76 Å, C–O–C angle at 108.5°) confirm spatial arrangement and intramolecular interactions .
- DFT Calculations : Computational modeling predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
What mechanistic hypotheses explain its antimicrobial and antitumor activities?
Q. Basic Mechanisms :
Q. Advanced Insights :
- Target Identification : Molecular docking studies suggest binding to sterol 14α-demethylase (CYP51) in fungi, analogous to azole antifungals .
- ROS Induction : Antitumor activity may involve reactive oxygen species (ROS) generation via redox-active sulfur groups .
How do structural modifications influence bioactivity?
Q. Basic SAR Observations :
Q. Advanced Design Strategies :
- Heterocyclic Replacements : Replacing oxadiazole with thiadiazole increases antitumor IC values but reduces metabolic stability .
- Hybrid Analogues : Fusion with indole rings (e.g., compound 8t in ) enhances cholinesterase inhibition (IC < 10 μM).
How can contradictory reports on biological activity (e.g., antimicrobial vs. antitumor) be resolved?
Q. Methodological Approach :
- Structural Variants : Differences in substituents (e.g., 3-(trifluoromethyl) vs. 2-(methylsulfanyl)) alter target specificity. MMV102872 (a trifluoromethyl analogue) shows stronger antifungal activity, while the methylsulfanyl variant may prioritize antitumor pathways .
- Assay Conditions : Variations in microbial strains (e.g., Candida auris vs. Sporothrix spp.) or cancer cell lines (e.g., HeLa vs. MCF-7) explain divergent results .
What computational tools are used to evaluate its drug-likeness and target affinity?
Q. Basic Screening :
Q. Advanced Modeling :
- Molecular Dynamics (MD) Simulations : Predict binding stability to targets like EGFR or CYP51 over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate plasma protein binding (>90%) and CYP450 inhibition risks .
How can researchers design experiments to validate its mechanism of action?
Q. Basic Experimental Design :
- In Vitro Assays :
- MIC Testing : Evaluate antimicrobial activity against Gram-positive/negative panels .
- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., IC values) .
Q. Advanced Techniques :
- CRISPR-Cas9 Knockout : Silence putative targets (e.g., CYP51) to confirm resistance in fungal strains .
- Metabolomics : LC-MS profiling identifies disrupted pathways (e.g., ergosterol biosynthesis in fungi) .
What analytical challenges arise in purity assessment, and how are they addressed?
Q. Basic Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
